2',5'-Dichloro-3'-methylacetophenone 2',5'-Dichloro-3'-methylacetophenone
Brand Name: Vulcanchem
CAS No.: 1804896-15-8
VCID: VC3030540
InChI: InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3
SMILES: CC1=CC(=CC(=C1Cl)C(=O)C)Cl
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol

2',5'-Dichloro-3'-methylacetophenone

CAS No.: 1804896-15-8

Cat. No.: VC3030540

Molecular Formula: C9H8Cl2O

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Dichloro-3'-methylacetophenone - 1804896-15-8

Specification

CAS No. 1804896-15-8
Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
IUPAC Name 1-(2,5-dichloro-3-methylphenyl)ethanone
Standard InChI InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3
Standard InChI Key RCUNVUJXIPRCDX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C(=O)C)Cl
Canonical SMILES CC1=CC(=CC(=C1Cl)C(=O)C)Cl

Introduction

2',5'-Dichloro-3'-methylacetophenone is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of acetophenone, characterized by the presence of two chlorine atoms at the 2' and 5' positions of the phenyl ring, along with a methyl group at the 3' position. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 2',5'-Dichloro-3'-methylacetophenone can be achieved through various synthetic routes, primarily involving electrophilic aromatic substitution reactions. One common method is through the chlorination of 3-methylacetophenone followed by selective substitution to introduce chlorine atoms at the desired positions.

Applications and Biological Activities

2',5'-Dichloro-3'-methylacetophenone is often used as an intermediate in organic synthesis and has been studied for its biological activities. The carbonyl group can engage in hydrogen bonding, while the presence of chlorine atoms enhances lipophilicity, potentially affecting membrane permeability and biological activity.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of 2',5'-Dichloro-3'-methylacetophenone during synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator